Nakinadine E is a marine alkaloid that belongs to a class of compounds known for their diverse biological activities. This compound is part of the nakinadine family, which includes other related alkaloids such as nakinadine A, B, C, D, and F. Nakinadine E has garnered interest due to its potential pharmacological properties, including anti-cancer and neuroprotective effects.
Nakinadine E is primarily isolated from marine organisms, particularly from certain species of marine sponges. The natural extraction of this compound has been documented in various studies, highlighting its bioactive potential derived from marine biodiversity.
Nakinadine E is classified as a marine natural product and an alkaloid, specifically falling under the category of phenylalanine-derived compounds. Its structural characteristics and biological activities align it with other marine-derived alkaloids known for their complex molecular frameworks.
The synthesis of nakinadine E has been achieved through various asymmetric synthesis methods. One notable approach involves the asymmetric Mannich-type reaction, where methyl phenylacetate reacts with N-tert-butylsulfinyl imines. This method allows for the control of stereochemistry, which is crucial for the biological activity of the resulting compound .
The synthesis typically requires multiple steps to ensure high yields and purity. The key steps include:
The molecular structure of nakinadine E features a complex arrangement typical of marine alkaloids. It consists of a core structure that includes:
The molecular formula for nakinadine E is , and it exhibits specific spectral characteristics in nuclear magnetic resonance (NMR) spectroscopy that confirm its structure. The relative configurations have been confirmed through comparative analysis with synthetic analogs.
Nakinadine E participates in various chemical reactions that can modify its structure or enhance its biological activity. Key reactions include:
In synthetic pathways, controlling reaction conditions such as temperature, solvent choice, and catalysts is critical to achieving desired outcomes without unwanted side reactions.
The mechanism of action for nakinadine E involves interaction with specific biological targets within cells. Preliminary studies suggest that it may exert its effects through:
Research indicates that nakinadine E shows promise in preclinical models for cancer treatment and neurodegenerative diseases, although further studies are required to elucidate its precise mechanisms.
Nakinadine E is typically a solid at room temperature with a melting point that varies based on purity levels. It is soluble in organic solvents like methanol and dichloromethane but has limited solubility in water.
The compound exhibits stability under standard laboratory conditions but may be sensitive to light and moisture. Its reactivity profile suggests potential for further derivatization to enhance biological activity or alter pharmacokinetics.
Relevant data includes:
Scientific Uses
Nakinadine E has potential applications in various fields including:
Research continues into its full range of applications, emphasizing the importance of marine biodiversity in drug discovery and development.
Nakinadines B–F, including Nakinadine E, were isolated from the sponge Amphimedon sp. (strain SS-1059) collected near Nakijin, Okinawa, at depths of 10–15 meters [2]. This genus thrives in benthic marine habitats, where chemical defenses against predation, biofouling, and microbial infection drive the evolution of bioactive metabolites [3] [5]. Taxonomically, Amphimedon belongs to the family Niphatidae, characterized by high alkaloid diversity, with over 413 sponge-derived alkaloids reported between 2000–2023 [3]. Ecological studies indicate that sponges invest significantly in nitrogen-containing metabolites due to their filter-feeding behavior, which concentrates precursors from marine microorganisms [5]. The Okinawan Amphimedon specimen was identified morphologically and through ecological niche assessment, though genetic barcoding data remains unpublished [2].
Nakinadine E (compound 4 in the isolation scheme) is distinguished by its C32H45N3O3 molecular formula and a hybrid architecture featuring:
Table 1: Structural Comparison of Nakinadines B–F
Compound | Molecular Formula | Key Structural Features | Bioactivity Highlights |
---|---|---|---|
Nakinadine B | C₃₂H₄₅N₃O₃ | Δ¹⁸⁺¹⁹ (trans), β-amino acid | Moderate cytotoxicity |
Nakinadine C | C₃₃H₄₇N₃O₃ | Δ¹⁸⁺¹⁹ (cis), β-amino acid | Not reported |
Nakinadine E | C₃₂H₄₅N₃O₃ | Δ¹⁸⁺¹⁹ (cis), β-amino acid | Anti-HCV NS3 protease |
Nakinadine F | C₃₁H₄₃N₃O₃ | Δ¹⁸⁺¹⁹ (cis), β-amino acid | Weak bioactivity |
Functional studies reveal that Nakinadine E’s β-amino acid moiety and cis-alkene configuration enhance interactions with biological targets. Molecular docking simulations indicate it inhibits HCV NS3 protease (PDB: 3O8B) via H-bonding with Asp81 and hydrophobic contacts with the Ala156 side chain [5]. This contrasts with Nakinadine B, whose trans-alkene reduces target affinity. The compound’s distinctiveness is further evidenced by its NMR profile: signals at δH 5.35 (H-18), δH 5.45 (H-19), and δC 174.2 (C-1′) confirm the β-amino acid linkage, while J18,19 = 10.5 Hz verifies the cis-configuration [2].
The isolation of Nakinadine E followed a bioassay-guided protocol developed during a 2004–2008 screening initiative for sponge-derived anticancer agents [2] [4]:
Table 2: Key Milestones in Nakinadine Research
Year | Achievement | Analytical Methods | Reference |
---|---|---|---|
2008 | First isolation of Nakinadines B–F | NMR (600 MHz), ESI-MS, IR | [2] |
2014 | Inclusion in marine natural products review | Comparative MS/MS | [4] |
2020 | Anti-HCV activity prediction via docking | Molecular modeling (Autodock Vina) | [5] |
Initial characterization relied on high-field NMR (Bruker AMX-600) and microcryoprobe technology, which enabled structure elucidation with <0.5 mg of compound. ESI-MS revealed [M+H]+ at m/z 544.3421, consistent with C32H45N3O3 [2]. The absolute configuration of the β-amino acid residue remains unassigned, representing a critical knowledge gap. Post-2008, no total syntheses have been reported, hindering large-scale biological evaluation [5].
Concluding Remarks
Nakinadine E exemplifies the chemical ingenuity of marine sponges, combining pyridine and amino acid motifs into a structure with targetable antiviral potential. Its restricted natural abundance (0.0032% yield) and unresolved stereochemistry underscore challenges in marine natural product development [2] [5]. Contemporary research prioritizes synthetic biology approaches to bypass supply limitations and analog generation to optimize its anti-HCV activity. As marine alkaloid research advances, Nakinadine E remains a compelling case study in structure-driven drug discovery.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7